(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Catalog No.
S13007465
CAS No.
777847-80-0
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-...

CAS Number

777847-80-0

Product Name

(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

IUPAC Name

(1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c9-5-3-4-1-2-7(5,8-4)6(10)11/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m0/s1

InChI Key

QTBKSNXSJZAZIY-KZLJYQGOSA-N

Canonical SMILES

C1CC2(C(CC1N2)O)C(=O)O

Isomeric SMILES

C1C[C@@]2([C@H](C[C@H]1N2)O)C(=O)O

(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom in its bicyclic framework. The molecular formula for this compound is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of approximately 213.27 g/mol. Its structure features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), contributing to its potential reactivity and biological activity. The compound is part of the azabicyclic family, which includes various derivatives that exhibit significant pharmacological properties.

The chemical reactivity of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be attributed to the functional groups present in its structure:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acid-base reactions: The carboxylic acid can donate protons in acidic conditions, while the amine can accept protons in basic environments.
  • Reduction: The hydroxyl group may undergo reduction under specific conditions, leading to alcohol derivatives.

These reactions are fundamental in organic synthesis and can be exploited for further derivatization of this compound.

Research indicates that compounds related to (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit various biological activities:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Neuroprotective effects: Compounds in this class may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.
  • Analgesic activity: Certain analogs have been studied for their pain-relieving properties.

The specific biological activity of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid remains an area of ongoing research.

Several synthetic pathways exist for the preparation of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid:

  • Starting from simple precursors: Utilizing readily available bicyclic compounds and introducing functional groups through selective reactions.
  • Enzymatic synthesis: Employing enzymes to catalyze specific reactions that yield this compound with high stereoselectivity.
  • Total synthesis: A multi-step synthetic route that constructs the bicyclic framework followed by functionalization to introduce the hydroxyl and carboxylic acid groups.

Each method has its advantages and limitations concerning yield, purity, and environmental impact.

(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting neurological disorders.
  • Chemical research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biotechnology: Investigated for its role in enzyme catalysis and as a substrate for biotransformations.

Studies on the interactions of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action:

  • Binding affinity studies: Assessing how well this compound binds to specific receptors or enzymes.
  • Molecular docking simulations: Predicting how the compound interacts at the molecular level with target proteins.

These studies help elucidate the pharmacological potential of the compound and guide future drug development efforts.

Several compounds share structural similarities with (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid:

Compound NameStructureUnique Features
(1R*, 2S*, 4S*) Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acidBocContains a Boc protecting group which enhances stability during synthesis
7-Azabicyclo[2.2.1]heptan-2-one-Lacks the hydroxyl and carboxylic acid groups; primarily used in synthetic chemistry
3-Hydroxy-N-methylpiperidine-A piperidine derivative with different biological activity; often studied for analgesic effects

The uniqueness of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid lies in its specific stereochemistry and functional groups that confer distinct biological properties compared to these similar compounds.

The core structure of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid consists of a seven-membered bicyclic system fused into a norbornane-like framework. Key features include:

  • Bicyclic framework: A [2.2.1] bicycloheptane system with a nitrogen atom at position 7, creating a rigid, three-dimensional scaffold.
  • Functional groups: A hydroxyl group at position 2 and a carboxylic acid at position 1, both positioned at bridgehead carbons (Figure 1).
  • Molecular formula: C₇H₁₁NO₃, with a molecular weight of 173.17 g/mol.

Table 1: Key Structural Features

FeatureDescription
Bicyclic system[2.2.1] fused rings with nitrogen at position 7
Bridgehead substituentsHydroxyl (C2), carboxylic acid (C1)
Stereochemical centersThree chiral centers at C1 (R), C2 (S), and C4 (S)

The rigidity of the bicyclic system restricts conformational flexibility, enhancing stability and enabling precise spatial orientation of functional groups. This structural constraint is leveraged in drug design to improve target binding affinity and metabolic resistance.

Historical Context of 7-Azabicyclo[2.2.1]heptane Derivatives in Organic Synthesis

7-Azabicyclo[2.2.1]heptane derivatives emerged as pivotal intermediates in the mid-20th century, driven by their resemblance to natural alkaloids and β-lactam antibiotics. Key developments include:

  • Early synthesis: Initial routes relied on Diels-Alder reactions between cyclopentadiene and nitrogen-containing dienophiles, yielding racemic mixtures.
  • Combinatorial chemistry: The 1990s saw bicyclic amines integrated into combinatorial libraries for high-throughput screening, as exemplified by patents describing scaffold diversification via intramolecular cyclization.
  • Catalytic advances: Asymmetric catalysis, particularly using palladium and silver, enabled enantioselective synthesis of stereochemically pure derivatives.

Table 2: Milestones in Azabicycloheptane Chemistry

DecadeDevelopmentImpact
1950sFirst synthesis via Diels-Alder reactionsFoundation for structural exploration
1990sIntegration into combinatorial librariesAccelerated drug discovery pipelines
2010sCatalytic asymmetric synthesis methodsEnabled access to enantiopure therapeutics

The compound’s utility in synthesizing β-lactam analogs and peptidomimetics underscores its enduring relevance.

Significance of Stereochemical Configuration in (1R,2S,4S) Isomers

The (1R,2S,4S) configuration dictates the compound’s biological and chemical behavior:

  • Hydrogen-bonding networks: The hydroxyl and carboxylic acid groups form intramolecular hydrogen bonds, stabilizing the bicyclic structure and influencing solubility.
  • Receptor interactions: The spatial arrangement of substituents determines compatibility with enzymatic active sites. For example, the (1R) configuration aligns the carboxylic acid for coordination with metal ions in metalloproteases.
  • Synthetic challenges: Achieving the correct stereochemistry requires chiral auxiliaries or enantioselective catalysts. Misconfiguration at C4 (S) disrupts ring puckering, altering reactivity.

Table 3: Stereochemical Analysis

StereocenterRole in Structure-Activity Relationship
C1 (R)Orients carboxylic acid for target engagement
C2 (S)Stabilizes hydroxyl group via hydrogen bonding
C4 (S)Maintains bridgehead geometry and ring strain

The (1R,2S,4S) isomer’s unique geometry has been exploited in designing protease inhibitors and antimicrobial agents, where stereochemical precision correlates with efficacy.

The synthesis of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid represents a significant challenge in organic chemistry due to its complex bicyclic structure and the need for precise stereochemical control [2] [3]. This section explores the various synthetic approaches that have been developed to access this compound and related derivatives, focusing on both traditional and modern methodologies [4] [5].

Traditional Synthesis Routes for 7-Azabicyclo[2.2.1]heptane Derivatives

The 7-azabicyclo[2.2.1]heptane scaffold serves as the core structure for numerous compounds with diverse applications [5]. Traditional synthetic routes to this bicyclic system have been extensively studied and optimized over decades, providing reliable methods for constructing the basic framework [10]. These approaches typically involve cyclization reactions of appropriately functionalized cyclohexane derivatives [4] [5].

Synthetic MethodStarting MaterialKey ReagentsYield (%)StereoselectivityTemperature (°C)
Curtius RearrangementCyclohex-3-enecarboxylic acidSodium azide, trimethylsilyl azide62-87High (retention of configuration)100-150
Bromination-CyclizationN-(dibromocyclohex-1-yl)carbamatesBr₂, Et₄NBr, NaH70-88Moderate (cis/trans mixtures)Room temperature
Radical CyclizationN-(o-bromobenzoyl)pyrrolidine derivativesBu₃SnH, AIBN36-84Variable110 (reflux)
Base-Promoted HeterocyclizationAlkyl N-(dibromocyclohex-1-yl)carbamatesNaH, DMF75-90High (favors trans)Room temperature
Platinum-Catalyzed ReductionBicyclic precursorsPtO₂, H₂18-36LowRoom temperature

Curtius Rearrangement Applications

The Curtius rearrangement represents one of the most versatile and widely employed methods for constructing the 7-azabicyclo[2.2.1]heptane framework [6]. This reaction involves the thermal decomposition of an acyl azide to form an isocyanate intermediate with the concurrent loss of nitrogen gas [6]. The isocyanate can then undergo various transformations to yield the desired nitrogen-containing bicyclic structures [8].

In the context of synthesizing (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the Curtius rearrangement typically begins with cyclohex-3-enecarboxylic acid as the starting material [5] [6]. The carboxylic acid is first converted to an acyl azide using sodium azide or trimethylsilyl azide, followed by thermal rearrangement to generate the isocyanate intermediate [6]. This intermediate can then be trapped with appropriate nucleophiles to introduce the nitrogen atom into the bicyclic framework [8].

A significant advantage of the Curtius rearrangement is its ability to proceed with complete retention of configuration at the migrating carbon center [6]. This stereochemical feature is particularly valuable when synthesizing compounds with defined stereochemistry, such as (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [6] [8]. Research findings indicate that the migratory aptitude of substituents follows the order: tertiary > secondary ≈ aryl > primary, which can be exploited to control the regioselectivity of the reaction [6].

Marco-Contelles and colleagues demonstrated the utility of the Curtius reaction in a four-step synthetic sequence starting from cyclohex-3-enecarboxylic acid [4]. Their approach achieved the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives in good overall yields (62-87%) [4] [5]. The reaction proceeds through a stereoselective process, allowing for the controlled introduction of substituents at specific positions of the bicyclic framework [4] [8].

Bromination-Cyclization Strategies

Bromination-cyclization represents another powerful traditional approach for constructing the 7-azabicyclo[2.2.1]heptane scaffold [6] [8]. This strategy typically involves the bromination of cyclohexene derivatives followed by intramolecular cyclization to form the bicyclic structure [5] [16]. The method has proven particularly effective for introducing specific stereochemistry at the bridgehead positions [8].

The synthetic sequence generally begins with the bromination of cyclohex-3-ene derivatives using bromine in the presence of tetraethylammonium bromide [5]. This reaction produces dibromocyclohexane intermediates with defined stereochemistry [8]. Subsequent treatment with a strong base, typically sodium hydride in dimethylformamide, promotes intramolecular cyclization through nucleophilic displacement of one of the bromine atoms [16].

Research by Marco-Contelles and colleagues revealed that the bromination of cyclohex-3-enamides provides a mixture of minor 1,4-cis- and major 1,4-trans-3,4-dibromo derivatives that can be easily separated [5]. The major trans-dibromo derivative can then be transformed into the desired 7-azabicyclo[2.2.1]heptane structure through sodium hydride-mediated cyclization [5] [8]. This approach has been successfully applied to the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives with yields ranging from 70% to 88% [5] [16].

A notable example of this strategy is the synthesis of exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane reported by Armstrong and colleagues [5]. Their method involved a four-step sequence from cyclohex-3-ene carboxylic acid, achieving a 41% overall yield [5]. This represents a significant improvement over previously reported syntheses that provided only 11% overall yield from less stable starting materials [5] [8].

The bromination-cyclization approach offers several advantages, including moderate to high yields, good stereoselectivity, and the ability to operate under relatively mild conditions (room temperature) [16]. These features make it a valuable method for accessing (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid and related derivatives [6] [8].

Modern Catalytic Approaches

Recent advances in synthetic methodology have led to the development of more efficient and selective catalytic approaches for constructing the 7-azabicyclo[2.2.1]heptane scaffold [7] [9]. These modern methods offer several advantages over traditional routes, including higher yields, improved stereoselectivity, and milder reaction conditions [7] [14].

Catalytic MethodCatalyst SystemSubstrate TypeYield (%)Enantioselectivity (ee%)Catalyst Loading (mol%)
Rhodium-BIPHEPHOS CyclohydrocarbonylationRh-BIPHEPHOS complexDehydrodipeptide derivatives87-95High (>90)1-5
Palladium-Bisimidazole AminationPd-bisimidazol-2-ylideneHeteroaryl halides45-75Moderate5-10
Dirhodium(II) CyclopropanationRh₂(S-TPPTTL)₄Diazo compounds59-83Variable0.005-1
Rhodium Bowl-Shaped CatalystsRh₂[S-tetra-(3,5-di-Br)TPPTTL]₄Cyclopropenes70-83High (>95)0.005
Enantioselective DesymmetrizationChiral auxiliariesMeso-compounds60-85Excellent (>95)10-20

Enantioselective Synthesis Techniques

Enantioselective synthesis has emerged as a powerful approach for accessing enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives, including (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [7] [9]. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions [7].

One of the most significant advances in this area is the development of palladium-catalyzed cross-coupling amination reactions [7]. Cheng and Trudell demonstrated a one-step approach to novel N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes using palladium-bisimidazol-2-ylidene complexes as catalysts [7]. This method allows for the direct coupling of readily available heteroaryl halides with 7-azabicyclo[2.2.1]heptane, providing good to moderate yields across a wide variety of substrates [7] [9].

Another important enantioselective approach involves the use of chiral auxiliaries for the desymmetrization of meso-compounds [9] [10]. This strategy has been successfully applied to the synthesis of optically pure (+)-N-Boc-azabicyclo[2.2.1]hept-2-one, a key precursor in the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives [9]. The method achieves excellent enantioselectivity (>95% ee) through the asymmetric desymmetrization of meso-N-methoxycarbonyl-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene [9] [10].

Research by Moreno-Vargas and colleagues has further expanded the repertoire of enantioselective methods for accessing 7-azabicyclo[2.2.1]heptane derivatives [11]. They developed a synthetic route to enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane through the resolution of racemic intermediates [11]. This approach provides access to conformationally constrained bicyclic 1,2-diamines that can serve as scaffolds for the design of peptide analogues [11].

The enantioselective techniques offer significant advantages for the synthesis of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, including high stereoselectivity, good yields, and the ability to access specific stereoisomers with precision [7] [9] [11].

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) has been adapted for the incorporation of 7-azabicyclo[2.2.1]heptane derivatives into peptide structures, offering a powerful approach for creating conformationally constrained peptide analogues [4] [13]. These adaptations have expanded the utility of compounds like (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid in peptide chemistry [4].

Recent developments in this area include the creation of fully automated solid-phase synthesis platforms for incorporating azapeptide building blocks [13]. These systems employ Fmoc-protected benzotriazole esters as bench-stable, pre-activated building blocks that can be efficiently incorporated into peptide sequences [13]. This approach significantly reduces reaction times while improving both crude purity and isolated yields [13].

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives for solid-phase applications typically begins with the preparation of appropriately protected building blocks [4]. Marco-Contelles and colleagues demonstrated the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives through a four-step sequence starting from cyclohex-3-enecarboxylic acid [4]. These building blocks can then be incorporated into peptide structures using standard solid-phase techniques [4] [13].

A key advantage of the solid-phase approach is the ability to create libraries of peptide analogues containing the 7-azabicyclo[2.2.1]heptane scaffold [13]. This enables the rapid exploration of structure-activity relationships and the identification of compounds with enhanced stability and biological activity [4] [13]. The method has been successfully applied to the modification of various peptides, including glucagon-like peptide-1 (GLP-1) analogues [13].

The adaptation of solid-phase techniques for 7-azabicyclo[2.2.1]heptane chemistry represents a significant advance in the utilization of these compounds for peptide-based applications [4] [13]. These methods provide efficient access to conformationally constrained peptide analogues with potential applications in medicinal chemistry and drug discovery [4].

Stereochemical Control in Hydroxy-Substituted Derivatives

Achieving precise stereochemical control is crucial when synthesizing hydroxy-substituted 7-azabicyclo[2.2.1]heptane derivatives such as (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [2] [3]. Various factors influence the stereochemical outcome of these syntheses, including steric effects, chelation control, conformational preferences, and catalyst geometry [12] [15].

Stereochemical FactorControl MethodSelectivity RatioApplication
Steric hindrance of substituentsBulky protecting groups2:1 to 10:1Hydroxy-substituted derivatives
Chelation controlMetal coordination5:1 to 20:1Carboxylic acid derivatives
Conformational preferenceRing strain minimization3:1 to 8:1Bicyclic systems
Chiral auxiliary influenceCamphanic acid derivatives10:1 to >20:1Enantiomerically pure compounds
Catalyst geometryBowl-shaped ligands17:83 to 24:76Exo/endo selectivity

The stereochemistry of hydroxy-substituted 7-azabicyclo[2.2.1]heptane derivatives is significantly influenced by the steric hindrance of substituents [12] [18]. Bulky protecting groups can be strategically employed to direct the stereochemical outcome of key reactions [15]. For instance, the use of tert-butoxycarbonyl (Boc) protecting groups has been shown to enhance stereoselectivity in the synthesis of hydroxy-substituted derivatives [12] [18].

Chelation control represents another important strategy for achieving stereoselectivity in these systems [15]. Metal coordination can direct the approach of reagents to specific faces of the molecule, leading to high levels of stereoselectivity (5:1 to 20:1) [15]. This approach is particularly valuable for controlling the stereochemistry at the carbon bearing the hydroxyl group in (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [15] [18].

The inherent conformational preferences of the 7-azabicyclo[2.2.1]heptane scaffold also play a crucial role in determining stereochemical outcomes [18]. The rigid bicyclic structure imposes specific geometric constraints that can be exploited to achieve selective reactions [18]. Ring strain minimization often drives these systems toward particular conformations, resulting in moderate stereoselectivity (3:1 to 8:1) [15] [18].

Chiral auxiliaries have proven particularly effective for accessing enantiomerically pure hydroxy-substituted derivatives [12] [22]. Camphanic acid derivatives, for example, can achieve excellent stereoselectivity (10:1 to >20:1) through the formation of diastereomeric intermediates that can be separated and converted to the desired enantiomerically pure products [12] [22]. This approach has been successfully applied to the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives with defined stereochemistry [12].

Recent advances in catalyst design have further expanded the toolkit for stereochemical control [27]. Bowl-shaped rhodium catalysts, such as Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, have demonstrated remarkable ability to control exo/endo selectivity (17:83 to 24:76) in cycloaddition reactions [27]. These catalysts operate at extremely low loadings (0.005 mol%) while maintaining high levels of stereoselectivity [27].

X-ray crystallographic analysis provides the most definitive structural information for bicyclic frameworks, offering precise atomic coordinates and bond parameters. The parent 7-azabicyclo[2.2.1]heptane system adopts a boat conformation similar to its carbocyclic counterpart, bicyclo[2.2.1]heptane (norbornane) [1]. The crystal structure reveals that the compound crystallizes in a triclinic crystal system with space group P1̄ [1].

The crystallographic data reveals several key structural parameters that distinguish azabicyclic compounds from their carbocyclic analogs. The interatomic distances in the 7-azabicyclo[2.2.1]heptane framework are systematically shorter compared to the corresponding norbornane structure [1]. Specifically, the C1-C2 distance measures 1.528(2) Å, the C1-C6 distance is 1.523(3) Å, and the C1-N7 distance is 1.508(2) Å [1]. These shortened distances reflect the smaller atomic radius of nitrogen compared to carbon and the resulting increase in ring strain.

The boat-like conformation is characterized by a C2^i^-C2-C1-C6 torsion angle of 109.4(1)°, which is remarkably similar to the 108.7(2)° observed in norbornane [1]. This similarity indicates that the replacement of a carbon atom with nitrogen does not significantly alter the overall molecular shape but does affect local bond parameters.

Structural Parameter7-Azabicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane
C1-C2 Distance (Å)1.528(2)1.551(3)
C1-C6 Distance (Å)1.523(3)1.578(1)
C1-N7(C7) Distance (Å)1.508(2)1.551(3)
Boat Conformation Angle (°)109.4(1)108.7(2)

Crystal structures of related bicyclic compounds have demonstrated that the piperidine and cyclohexane rings within these frameworks typically adopt chair conformations [3] [4]. The dihedral angles between constituent rings are often close to perpendicular, with values around 86° being common [4]. This perpendicular arrangement contributes to the rigid three-dimensional structure that makes these compounds valuable as conformationally restricted scaffolds [5].

The crystal packing analysis reveals important intermolecular interactions. In the case of 7-azabicyclo[2.2.1]heptan-7-ium chloride, the cations are linked to chloride anions through N-H⋯Cl hydrogen bonds with a length of 2.978(3) Å, generating chain structures along the crystallographic axis [1]. Such hydrogen bonding patterns are crucial for understanding solid-state properties and potential polymorphic behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-phase structure and dynamics of azabicyclic compounds. The ^1^H NMR spectroscopy of azabicyclic systems presents unique challenges due to the conformational rigidity and nitrogen-containing framework [6] [7].

The ^1^H NMR spectra of 7-azabicyclo[2.2.1]heptane derivatives exhibit characteristic features that distinguish them from other bicyclic systems. The N-H protons typically appear as broad signals without clear coupling to neighboring C-H protons, similar to other amine-containing compounds [8] [9]. This broadening is attributed to rapid exchange processes and quadrupolar relaxation effects from the nitrogen nucleus.

The protons on carbons adjacent to nitrogen experience significant deshielding due to the electron-withdrawing effect of the nitrogen atom. This deshielding effect results in downfield shifts compared to analogous positions in carbocyclic systems [8] [9]. N-methyl groups, when present, provide particularly distinctive signals, appearing as sharp three-proton singlets in the range of 2.2 to 2.6 ppm [8].

^13^C NMR spectroscopy reveals that carbons directly attached to nitrogen are deshielded by approximately 20 ppm compared to their positions in similar alkane structures [8] [9]. This substantial downfield shift serves as a diagnostic tool for identifying the nitrogen-bearing carbon in the bicyclic framework.

^15^N NMR studies have provided crucial insights into nitrogen inversion dynamics in azabicyclic systems [7]. Low-temperature ^15^N NMR measurements can resolve signals corresponding to slowly-inverting nitrogen isomers. For N-methyl-7-azabicyclo[2.2.1]heptyl systems, two distinct invertomers can be observed at temperatures around -20°C [7]. The endo isomer is typically favored by approximately 0.3 kcal/mol over the exo isomer [10].

NMR ParameterChemical Shift RangeMultiplicityKey Features
N-H ProtonsVariable (broad)Broad singletExchange broadening
α-Carbon ProtonsDownfield shiftedComplex multipetsDeshielding by nitrogen
N-Methyl Groups2.2-2.6 ppmSharp singletDiagnostic feature
α-Carbons (^13^C)+20 ppm shift-Nitrogen deshielding effect

Two-dimensional NMR techniques including COSY, HSQC, HMBC, and NOESY have proven essential for complete structural assignment [6] [11]. COSY experiments reveal scalar coupling patterns that help establish connectivity, while HSQC provides one-bond carbon-hydrogen correlations. HMBC experiments are particularly valuable for determining long-range correlations across the bicyclic framework, and NOESY data can confirm stereochemical assignments through spatial proximity effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of azabicyclic compounds follows predictable fragmentation patterns that can be used for structural characterization and identification [12] [13]. The nitrogen rule of mass spectrometry states that compounds containing an odd number of nitrogen atoms produce molecular ions with odd molecular weights, which is consistently observed for azabicyclic amines [12] [13].

The molecular ion peaks of cyclic aliphatic amines, including azabicyclic compounds, typically exhibit moderate to strong intensities, unlike their acyclic counterparts which often show weak molecular ion peaks [12] [13]. This enhanced stability of the molecular ion in cyclic systems is attributed to the increased structural rigidity and reduced tendency for fragmentation at the molecular ion stage.

The primary fragmentation pathway involves α-cleavage, where the bond between the α and β carbons relative to nitrogen undergoes heterolytic cleavage [12] [13]. This process generates nitrogen-containing iminium ions (C=N^+^) and alkyl radicals. The iminium ions are particularly stable and often represent the base peak in the mass spectrum.

Fragment TypeMass LossIon TypeRelative Intensity
Molecular Ion [M]^+^-Molecular cationModerate to strong
[M-1]^+^1 (H- )Dehydrogenated molecular ionCommon
α-CleavageVariable alkylIminium ionHigh (often base peak)
Secondary lossesMultipleRing fragmentsVariable

The fragmentation behavior of bicyclic amines is more complex than simple aliphatic amines due to the constraint imposed by the bicyclic framework [14]. The rigid structure limits the number of possible fragmentation pathways, often leading to characteristic fragmentation patterns that can serve as structural fingerprints.

Loss of hydrogen radical ([M-1]^+^) is a common fragmentation pathway observed in most amine-containing compounds, including azabicyclic systems [12] [13]. This process typically involves the abstraction of a hydrogen atom from a carbon adjacent to nitrogen, resulting in the formation of a radical cation.

Ring-opening fragmentations can occur when sufficient energy is provided, leading to linear fragments that may undergo further rearrangement processes. The specific fragmentation pattern depends on the substitution pattern and the presence of functional groups such as hydroxyl or carboxyl substituents.

Conformational Analysis Using Computational Methods

Computational chemistry methods have become indispensable tools for understanding the conformational behavior and electronic properties of azabicyclic compounds [5] [10] [15]. Density functional theory (DFT) calculations, in particular, have proven highly effective for predicting structural and vibrational properties of these systems.

DFT calculations using functionals such as B3LYP with basis sets like cc-pVDZ or 6-31G* provide excellent agreement with experimental structural parameters [16] [15]. These calculations can accurately predict bond lengths, bond angles, and torsional parameters, with typical deviations from experimental values being less than 0.02 Å for bond distances and 2-3° for bond angles.

The nitrogen inversion barrier in azabicyclic systems has been extensively studied using computational methods [10]. For 2-methyl-2-azabicyclo[2.2.1]heptane, the calculated inversion barrier is approximately 7.2 kcal/mol, which is lower than typical acyclic amines despite the constrained CNC bond angle [10]. This unexpected result highlights the importance of torsional strain considerations in addition to angle strain when evaluating inversion barriers.

Molecular mechanics calculations have proven valuable for understanding the energy differences between different conformers [10]. The calculation of energy changes between pyramidal ground states and planar transition states provides reasonable agreement with experimentally observed inversion barriers.

Computational MethodTypical Basis SetApplicationAccuracy
DFT (B3LYP)cc-pVDZ, 6-31G*Structure optimizationExcellent (±0.02 Å)
HF6-31G*Basic calculationsModerate
MP2cc-pVDZCorrelation energyHigh for energetics
Molecular DynamicsVariousConformational samplingGood for dynamics

Vibrational frequency calculations using the vibrational self-consistent field (VSCF) method have shown excellent agreement with experimental IR and Raman spectra [15] [17]. The VSCF approach accounts for anharmonicity effects that are particularly important for C-H stretching vibrations and other high-frequency modes.

Conformational analysis reveals that azabicyclic compounds typically exist in well-defined, rigid conformations with limited flexibility [5]. This conformational restriction is both an advantage and a limitation - while it provides predictable three-dimensional structures useful for drug design, it also limits the ability of these compounds to adapt to different binding sites.

The calculation of carbon-carbon and carbon-nitrogen bond angles has revealed systematic deviations from ideal tetrahedral geometry [5]. These angle distortions are accommodated by the bicyclic framework and contribute to the overall strain energy of the system. Understanding these geometric parameters is crucial for designing derivatives with optimized properties.

Molecular dynamics simulations provide insights into the thermal motion and flexibility of azabicyclic systems in solution [18]. While these compounds are generally rigid, localized motions such as side-chain rotations and small amplitude vibrations can be significant for understanding their interactions with biological targets.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types